molecular formula C6H5Cl2NNaO3S B1593044 2,5-Dichlorosulfanilic Acid Sodium Salt CAS No. 41295-98-1

2,5-Dichlorosulfanilic Acid Sodium Salt

Cat. No.: B1593044
CAS No.: 41295-98-1
M. Wt: 265.07 g/mol
InChI Key: JOMXIRNRCMENOY-UHFFFAOYSA-N
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Description

2,5-Dichlorosulfanilic Acid Sodium Salt is also known by various synonyms, including sodium 2,5-dichlorosulphanilate . Its chemical formula is C6H4Cl2NNaO3S . This compound is an ionic substance with a 1:1 ratio of sodium and chloride ions. It is commonly used as a source of electrolytes and water in various applications.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dichloroaniline with sulfuric acid followed by neutralization with sodium hydroxide . The resulting compound is the sodium salt of 2,5-dichlorosulfanilic acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H5Cl2NO3S , with a molecular weight of 242.08 g/mol . Its structure consists of a benzene ring with two chlorine atoms and a sulfonic acid group attached to it.

Scientific Research Applications

Chloride Ions in Azo Dye Degradation

  • Study Focus: Investigation on the effects of chloride ion on the degradation of Acid Orange 7 in advanced oxidation processes reveals dual effects—both inhibitory and accelerating—on dye degradation. Chloride ions have shown to significantly enhance dye decoloration at high concentrations, despite inhibiting dye mineralization. This research highlights the formation of chlorinated aromatic compounds as byproducts, providing insights into the implications for detoxifying chloride-rich azo dye wastewater (Ruixia Yuan et al., 2011).

Paper Chromatography of Sodium Salts of Organic Acids

  • Study Focus: The utilization of chloranilic acid in the paper chromatography of sodium salts of organic acids demonstrates high sensitivity and efficiency. This method helps in avoiding issues like "tailing" of spots and loss by volatilization, making it a valuable technique for analyzing sodium salts of organic acids (H. Barreto & R. Barreto, 1961).

Sodium Thiosulfate in Dental Applications

  • Study Focus: Research on sodium thiosulfate for restoring adhesion to dentin treated with sodium hypochlorite and EDTA indicates its potential to significantly increase bond strength for adhesive restorations following endodontic treatment. This underscores sodium thiosulfate's utility in dental procedures (Ana Carolina Pimentel Corrêa et al., 2016).

Development and Optimization of Drug Release Methods

  • Study Focus: The application of experimental design methodology in optimizing drug release methods for diclofenac sodium (a model drug) highlights the importance of optimizing physicochemical parameters for effective drug delivery. This study illustrates how structured experimentation can enhance drug release profiles, offering insights into broader pharmaceutical applications (M. Kincl et al., 2005).

Controlled Release Formulations for Environmental Safety

  • Study Focus: The study on positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-dichlorophenoxy acetic acid sodium salt demonstrates how such nanoformulations can reduce environmental impact by decreasing soil leaching. This research provides a pathway for developing safer agrochemical delivery systems (Lidong Cao et al., 2017).

Mechanism of Action

As an ionic compound, 2,5-Dichlorosulfanilic Acid Sodium Salt works together with chloride ions to regulate extracellular volume and blood pressure. Disturbances in sodium concentrations can impact water balance .

Safety and Hazards

  • Safety Data Sheet : MSDS .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-Dichlorosulfanilic Acid Sodium Salt involves the chlorination of 2,5-dichloroaniline followed by sulfonation of the resulting product with sulfuric acid and subsequent neutralization with sodium hydroxide.", "Starting Materials": [ "2,5-dichloroaniline", "Sulfuric acid", "Sodium hydroxide", "Chlorine gas" ], "Reaction": [ "Chlorination of 2,5-dichloroaniline with chlorine gas in the presence of a catalyst to yield 2,5-dichloro-4-chloroaniline", "Sulfonation of 2,5-dichloro-4-chloroaniline with sulfuric acid to yield 2,5-dichloro-4-chlorobenzenesulfonic acid", "Neutralization of 2,5-dichloro-4-chlorobenzenesulfonic acid with sodium hydroxide to yield 2,5-Dichlorosulfanilic Acid Sodium Salt" ] }

41295-98-1

Molecular Formula

C6H5Cl2NNaO3S

Molecular Weight

265.07 g/mol

IUPAC Name

sodium;4-amino-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12);

InChI Key

JOMXIRNRCMENOY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na]

41295-98-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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